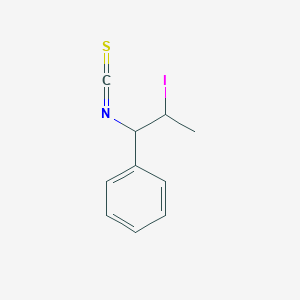
Benzene, (2-iodo-1-isothiocyanatopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (2-iodo-1-isothiocyanatopropyl)- is an aromatic compound characterized by the presence of a benzene ring substituted with an iodine atom and an isothiocyanate group attached to a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-iodo-1-isothiocyanatopropyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting with the iodination of benzene and subsequent functionalization to introduce the isothiocyanate group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Benzene, (2-iodo-1-isothiocyanatopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or nitrated derivatives of the compound .
科学研究应用
Benzene, (2-iodo-1-isothiocyanatopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of benzene, (2-iodo-1-isothiocyanatopropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The isothiocyanate group can react with nucleophiles, leading to the formation of various adducts. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
相似化合物的比较
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
Phenyl isothiocyanate: Contains an isothiocyanate group attached directly to the benzene ring.
Benzene, (1-iodoethyl)-: Similar structure but with an ethyl group instead of a propyl chain.
Uniqueness
Benzene, (2-iodo-1-isothiocyanatopropyl)- is unique due to the presence of both an iodine atom and an isothiocyanate group on a propyl chain, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
属性
CAS 编号 |
63615-82-7 |
|---|---|
分子式 |
C10H10INS |
分子量 |
303.16 g/mol |
IUPAC 名称 |
(2-iodo-1-isothiocyanatopropyl)benzene |
InChI |
InChI=1S/C10H10INS/c1-8(11)10(12-7-13)9-5-3-2-4-6-9/h2-6,8,10H,1H3 |
InChI 键 |
KTTWDOWDCHTBBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1)N=C=S)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)

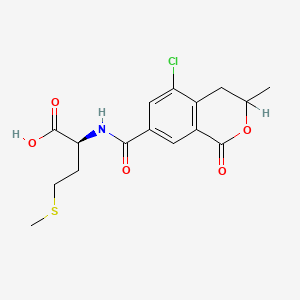
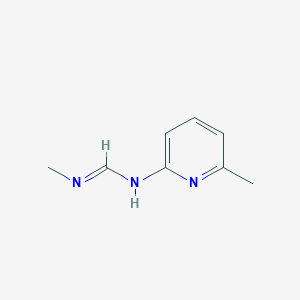
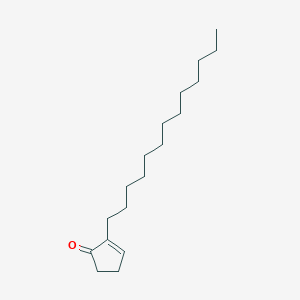
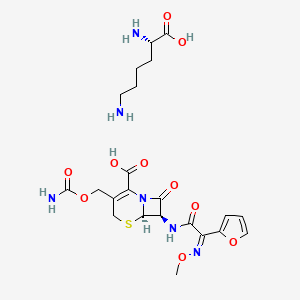
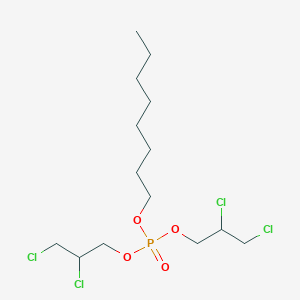
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
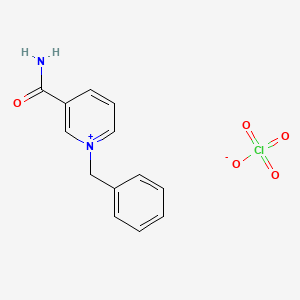
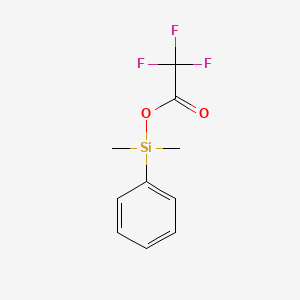
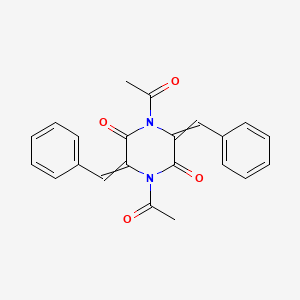
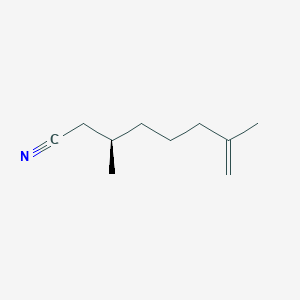
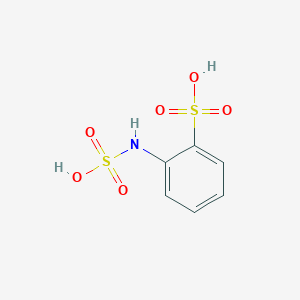
![Methyl {[(benzyloxy)carbonyl]amino}(chloro)acetate](/img/structure/B14496385.png)
